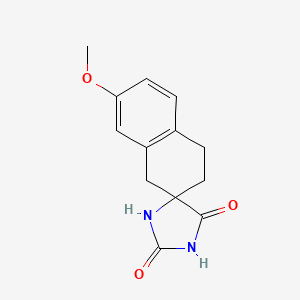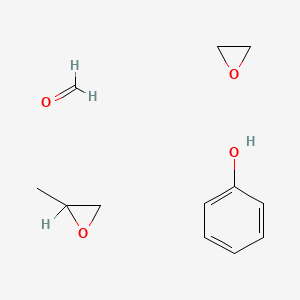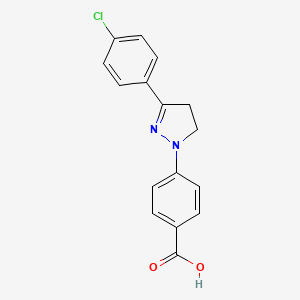![molecular formula C16H9ClF3NO4 B14685272 alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid CAS No. 35318-48-0](/img/structure/B14685272.png)
alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and chloro substituents on a cinnamic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid typically involves multi-step organic reactions. One common method includes the nitration of p-trifluoromethylphenyl derivatives followed by a series of substitution reactions to introduce the chloro and cinnamic acid moieties. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, substituted cinnamic acids, and other functionalized aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl and chloro substituents can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitro-substituted cinnamic acids and trifluoromethylphenyl derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups .
Uniqueness
Alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid is unique due to the combination of its nitro, trifluoromethyl, and chloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
35318-48-0 |
|---|---|
Molekularformel |
C16H9ClF3NO4 |
Molekulargewicht |
371.69 g/mol |
IUPAC-Name |
(Z)-3-(4-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H9ClF3NO4/c17-11-4-1-9(2-5-11)7-13(15(22)23)12-6-3-10(16(18,19)20)8-14(12)21(24)25/h1-8H,(H,22,23)/b13-7- |
InChI-Schlüssel |
KIBRLGQDGADSDK-QPEQYQDCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C(/C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])\C(=O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)
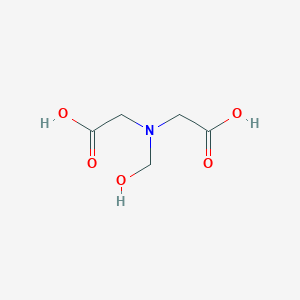
![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)
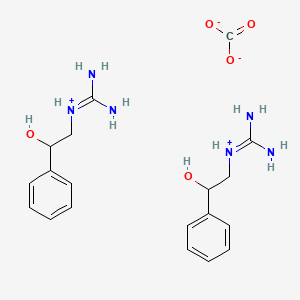
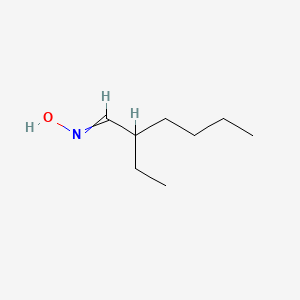
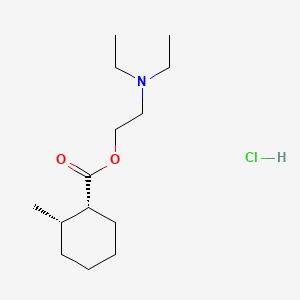

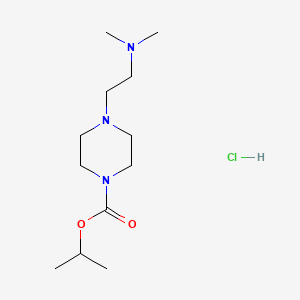
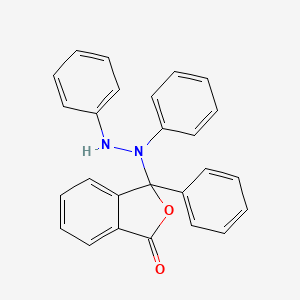
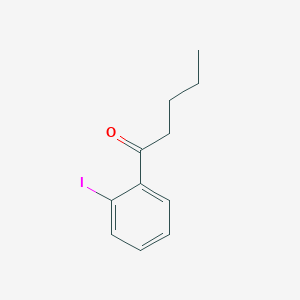
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
